molecular formula C6H12N2 B13334062 2-Azabicyclo[2.2.1]heptan-2-amine

2-Azabicyclo[2.2.1]heptan-2-amine

Cat. No.: B13334062
M. Wt: 112.17 g/mol
InChI Key: UNJKKGQDZFILHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods include the use of novel intermediate compounds and their enantiomers for synthesizing the target 2-azabicyclo[2.2.1]heptanyl compounds .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions to form a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, electrophilic reagents for addition reactions, and oxidizing agents for oxidation reactions .

Major Products

Major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, cis-3-aminocyclopentane carboxylic acid derivatives, and various polyfunctionalized bicyclic systems .

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of rho-associated protein kinase, it affects the phosphorylation of target proteins, leading to changes in cellular functions and signaling pathways .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2

InChI Key

UNJKKGQDZFILHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2N

Origin of Product

United States

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